![molecular formula C10H15N3O B13333291 2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13333291.png)
2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound It features a unique structure that includes both a pyrazole and a pyrazine ring, making it an interesting subject for various scientific studies
Vorbereitungsmethoden
The synthesis of 2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired pyrazolo[1,5-a]pyrazine derivative . Industrial production methods often involve similar cyclization reactions but are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the nitrogen atoms are present. Common reagents include halogens and alkylating agents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: It is explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be compared with other similar nitrogen-containing heterocycles, such as:
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Triazolopyrazine: Exhibits significant antibacterial activity and is used in developing new antimicrobial agents.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of heterocyclic compounds.
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
2-(oxolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H15N3O/c1-2-10(14-5-1)9-6-8-7-11-3-4-13(8)12-9/h6,10-11H,1-5,7H2 |
InChI-Schlüssel |
SVRXGPNJJZMZHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C2=NN3CCNCC3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
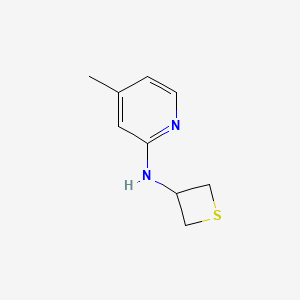
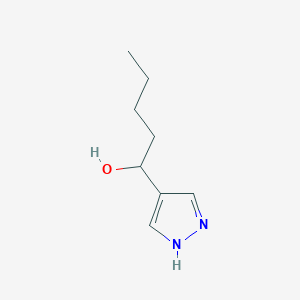
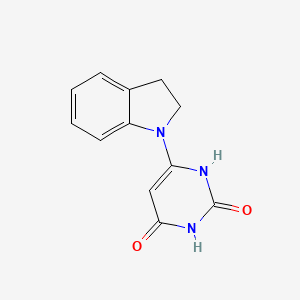
![3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13333228.png)
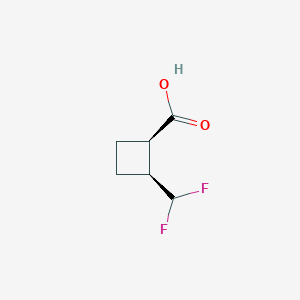
![5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13333239.png)
![tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13333243.png)
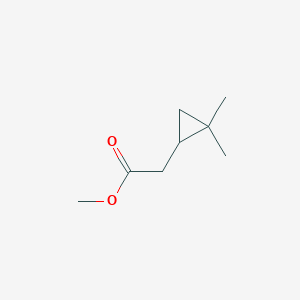
![2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13333253.png)
![2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol](/img/structure/B13333258.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine](/img/structure/B13333266.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13333268.png)
